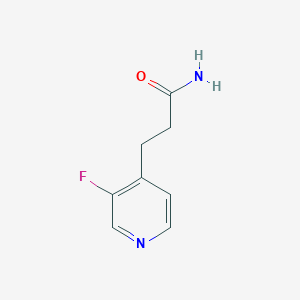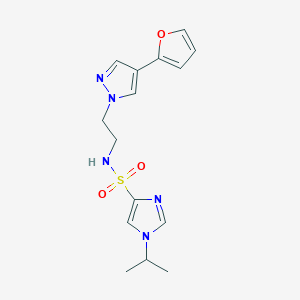![molecular formula C24H24N4O4 B2535918 N-(4-methylbenzyl)-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1113106-93-6](/img/structure/B2535918.png)
N-(4-methylbenzyl)-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4-methylbenzyl)-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of such compounds often involves reactions with a variety of organic halides . In the case of triazole compounds, they can be synthesized through the cyclisation of bis-triazolyl alkanes with various amino acids .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including the triazole ring, the piperazine ring, and the carboxamide group. The exact structure would need to be determined through spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis
Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . The specific chemical reactions that this compound would undergo would depend on the conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of triazole compounds include solubility in non-polar organic solvents and insolubility in water . The exact properties of this compound, including its melting point, boiling point, and specific gravity, would need to be determined experimentally.Scientific Research Applications
Antimicrobial Activity
A significant aspect of research on compounds similar to N-(4-methylbenzyl)-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves their antimicrobial properties. Studies have demonstrated that derivatives of this compound exhibit substantial antimicrobial activity. For instance, one study synthesized and evaluated a series of related compounds for their antibacterial and antifungal activities, finding them to have significant effectiveness against various microorganisms (Suresh, Lavanya, & Rao, 2016). Another research effort focused on synthesizing and assessing the antimicrobial activity of novel derivatives, further confirming their potent antimicrobial properties (El‐Kazak & Ibrahim, 2013).
Pharmacological Potential
The pharmacological potential of compounds structurally related to this compound is another area of research. These compounds have been synthesized and evaluated for various pharmacological activities. For example, a study investigating 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides, a closely related compound, revealed promising inotropic activity, indicating potential applications in treating heart-related conditions (Liu et al., 2009).
Structural Analysis for Drug Design
The structural characterization of compounds analogous to this compound is vital for drug design. Studies that determine the crystal and molecular structures of these compounds provide essential insights for developing new pharmacological agents. For instance, research on isothiazolopyridine derivatives, which share structural similarities, offers valuable data for understanding their molecular packing and interactions, crucial for their potential analgesic action (Karczmarzyk & Malinka, 2008).
Anticancer and Anti-inflammatory Potential
Exploring the anticancer and anti-inflammatory potential of compounds structurally similar to this compound is a significant research area. A study on pyrazolopyrimidines derivatives, a related compound class, assessed their cytotoxic and anti-5-lipoxygenase activities, providing insights into their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Future Directions
The future directions for research on this compound could include further studies to determine its exact physical and chemical properties, its mechanism of action, and its potential uses in various applications. Given the versatile biological activities of triazole compounds, this compound could have potential applications in a variety of fields, including medicine and pharmacology .
properties
IUPAC Name |
2-[2-[3-(3-methoxy-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-16(2)31-20-11-9-18(15-21(20)30-3)24-25-22(32-27-24)13-14-28-23(29)12-10-19(26-28)17-7-5-4-6-8-17/h4-12,15-16H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVJAOXHNCNERL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Isothiocyanatophenyl)sulfonyl]-3-methylpiperidine](/img/structure/B2535842.png)


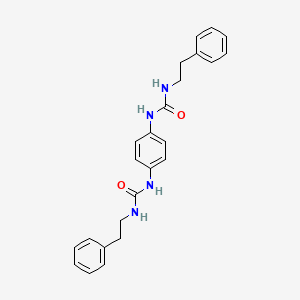
![(5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B2535848.png)
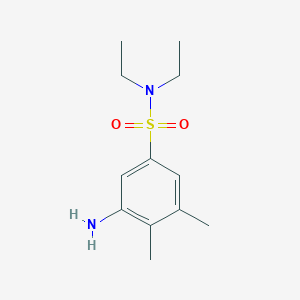

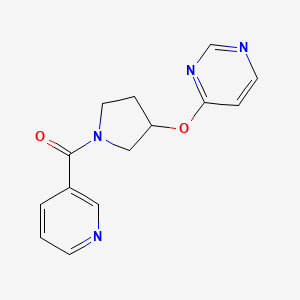
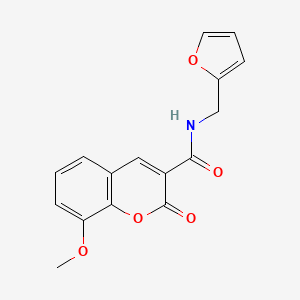
![Methyl (E)-4-[4-[[(1-methylpyrazole-4-carbonyl)amino]methyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2535856.png)
